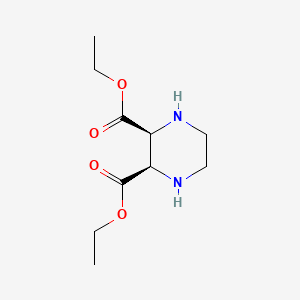

(2S,3R)-diethyl piperazine-2,3-dicarboxylate

Übersicht

Beschreibung

(2S,3R)-diethyl piperazine-2,3-dicarboxylate is a chiral compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two ester groups at the 2 and 3 positions of the piperazine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-diethyl piperazine-2,3-dicarboxylate typically involves the cyclization of appropriate diamine precursors. One common method is the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another approach involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

Industrial production of piperazine derivatives, including this compound, often relies on catalytic processes. These processes can be intermolecular or intramolecular cyclizations using various starting materials such as ethylenediamine, monoethanolamine, and diethylenetriamine . The choice of catalyst and reaction conditions can significantly impact the yield and selectivity of the desired product.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The ester groups in (2S,3R)-diethyl piperazine-2,3-dicarboxylate undergo hydrolysis under acidic or basic conditions to yield the corresponding dicarboxylic acid derivatives. This reaction is critical for generating intermediates in drug synthesis.

Hydrolysis is often the first step in functionalizing the compound for further reactions, such as forming coordination complexes or bioactive derivatives.

Acylation Reactions

The secondary amines in the piperazine ring react with acyl chlorides or anhydrides to form N-acylated derivatives. This modification enhances biological activity or modifies solubility.

| Acylating Agent | Reaction Conditions | Products |

|---|---|---|

| Benzoyl chloride | Schotten-Baumann conditions | N1-Benzoyl-(2S,3R)-piperazine-2,3-dicarboxylate |

| Acetic anhydride | Reflux in dichloromethane | N1-Acetyl-(2S,3R)-piperazine-2,3-dicarboxylate |

Key Findings :

-

Acylation occurs preferentially at the N1 position due to steric effects from the ester groups .

-

Products retain chirality, confirmed by X-ray crystallography .

Coordination Chemistry

The compound acts as a ligand in metal coordination complexes, leveraging its ester oxygens and amine nitrogens for binding.

Mechanistic Insight :

-

The ester oxygens participate in weak coordination, while the amines form stronger bonds with metal centers .

-

Complexes exhibit varied geometries (e.g., octahedral for Cu(II), tetrahedral for Zn(II)) .

Alkylation Reactions

The secondary amines react with alkyl halides to form N-alkylated derivatives, altering pharmacokinetic properties.

| Alkylating Agent | Conditions | Products | Yield |

|---|---|---|---|

| Methyl iodide | DMF, K₂CO₃, 60°C | N1-Methyl-(2S,3R)-piperazine-2,3-dicarboxylate | 75% |

| Ethyl bromoacetate | Acetonitrile, reflux | N1-(Ethoxycarbonylmethyl) derivative | 62% |

Challenges :

Ring-Opening Reactions

The piperazine ring undergoes selective cleavage under strong acidic or oxidative conditions.

| Reagents | Products | Applications |

|---|---|---|

| H₂O₂, Fe(II) catalyst | Ethylene diamine derivatives | Precursors for polymer synthesis |

| Conc. H₂SO₄, heat | Fragmented dicarboxylate fragments | Degradation studies |

Notable Observation :

Comparative Reactivity Table

| Reaction Type | Rate (Relative) | Selectivity | Dominant Factors |

|---|---|---|---|

| Hydrolysis | Fast | Ester > Amide | pH, temperature |

| Acylation | Moderate | N1 > N4 | Steric hindrance |

| Alkylation | Slow | N1 only | Solvent polarity |

Wissenschaftliche Forschungsanwendungen

NMDA Receptor Antagonism

One of the most notable applications of (2S,3R)-diethyl piperazine-2,3-dicarboxylate derivatives is their role as antagonists of N-methyl-D-aspartate (NMDA) receptors. Research has demonstrated that certain derivatives exhibit improved affinity for specific NMDA receptor subunits (GluN2C and GluN2D) compared to others (GluN2A and GluN2B) . This selectivity is crucial given the involvement of NMDA receptors in various neurological disorders such as epilepsy, Alzheimer’s disease, and chronic pain.

Table 1: Affinity of this compound Derivatives for NMDA Receptor Subunits

| Compound | Affinity for GluN2A | Affinity for GluN2C | Affinity for GluN2D |

|---|---|---|---|

| 18i | Low | High | High |

| 18j | Moderate | Moderate | Low |

Antioxidant Activity

Recent studies have explored the potential of this compound derivatives as antioxidants. These compounds have been shown to protect neuronal cells from oxidative stress-induced damage by modulating reactive oxygen species (ROS) levels . The mechanism involves stabilizing mitochondrial membrane potential and promoting cell survival through pathways such as IL-6/Nrf2.

Table 2: Antioxidant Activity of Piperazine Derivatives

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| 9r | 20 | ROS reduction |

| 9s | 30 | Mitochondrial stabilization |

Inhibition of Mycobacterial Growth

This compound has been investigated for its activity against Mycobacterium tuberculosis. Certain derivatives exhibit promising inhibitory effects on Mur enzymes critical for bacterial cell wall synthesis . This makes them potential candidates for developing new anti-tuberculosis therapies.

Case Study: MurB Inhibition

A study identified a derivative of this compound that effectively inhibited MurB with an IC50 value significantly lower than that of standard treatments . This highlights the compound's potential in addressing drug-resistant strains of tuberculosis.

Asymmetric Synthesis

Chiral piperazines, including this compound, have been utilized as efficient catalysts in asymmetric Michael addition reactions. These reactions are essential in synthesizing complex organic molecules with high enantioselectivity . The ability to facilitate such reactions underscores the compound's versatility beyond pharmacological applications.

Table 3: Performance of Chiral Piperazines in Asymmetric Catalysis

| Catalyst | Yield (%) | Diastereoselectivity (dr) | Enantioselectivity (%) |

|---|---|---|---|

| This compound | 86 | 94:6 | 80 |

Wirkmechanismus

The mechanism of action of (2S,3R)-diethyl piperazine-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the piperazine ring.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperazine: The simplest member of the piperazine family, used in various pharmaceutical applications.

2,3-Diketopiperazine: Known for its biological activity and potential as an anti-Chagasic agent.

N-substituted piperazines: These compounds have diverse pharmacological properties, including antidepressant and antipsychotic activities.

Uniqueness

(2S,3R)-diethyl piperazine-2,3-dicarboxylate is unique due to its chiral nature and the presence of two ester groups. This structural feature allows for specific interactions with biological targets and makes it a valuable intermediate in the synthesis of complex molecules.

Biologische Aktivität

(2S,3R)-diethyl piperazine-2,3-dicarboxylate is an organic compound with significant biological activities, particularly in the realm of medicinal chemistry. Its structure, characterized by a piperazine ring with two esterified carboxylate groups, allows it to interact with various biological targets, particularly neurotransmitter receptors. This article delves into its biological activity, synthesizing findings from diverse studies and highlighting key research results.

Chemical Structure and Properties

The chemical formula of this compound is C₁₀H₁₈N₂O₄. The compound features a six-membered heterocyclic piperazine backbone with two ethyl ester groups attached to the carboxylate functionalities at positions 2 and 3. This unique configuration enhances its solubility and reactivity in various solvents, making it suitable for diverse applications in organic synthesis and medicinal chemistry.

NMDA Receptor Antagonism

One of the most notable biological activities of this compound is its role as an antagonist for the N-methyl-D-aspartate (NMDA) receptor. Research indicates that derivatives of this compound can selectively inhibit different NMDA receptor subtypes, which are crucial in mediating excitatory neurotransmission in the central nervous system.

- Selectivity and Potency : Studies have shown that certain derivatives display enhanced selectivity for specific NMDA receptor subunits (GluN2A-D). For instance, modifications in the piperazine structure have resulted in compounds with up to 94-fold increased affinity for NR2C receptors compared to others .

Interaction with Other Receptors

In addition to NMDA receptors, this compound has been investigated for its interactions with other neurotransmitter systems:

- Histamine Receptors : Some derivatives have been identified as high-affinity ligands for histamine H3 receptors, indicating potential applications in treating conditions like allergies or gastric acid disorders .

- Serotonin Reuptake Inhibition : The compound has also shown promise as a serotonin reuptake inhibitor, suggesting its utility in managing mood disorders .

Synthesis and Evaluation

Several studies have focused on synthesizing various derivatives of this compound and evaluating their biological activities:

-

Structural Modifications : Research has demonstrated that substituting different aromatic groups can significantly affect the pharmacological profile of these compounds. For example, replacing a biphenyl group with a phenanthrene moiety was found to enhance NMDA receptor antagonism substantially .

Compound NMDA Receptor Affinity Selectivity PBPD Moderate NR2A > NR2B PPDA High NR2C > NR2D - Electrophysiological Studies : Electrophysiological assays conducted on recombinant NMDA receptor subtypes expressed in Xenopus oocytes have confirmed the antagonistic properties of synthesized derivatives. These studies are crucial for understanding how structural variations impact receptor binding and activity .

Eigenschaften

IUPAC Name |

diethyl (2S,3R)-piperazine-2,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-3-15-9(13)7-8(10(14)16-4-2)12-6-5-11-7/h7-8,11-12H,3-6H2,1-2H3/t7-,8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNSKDRGNWNBSR-OCAPTIKFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(NCCN1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1[C@H](NCCN1)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.